molecular formula C14H18ClNO3 B1452533 2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1306604-10-3

2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B1452533
CAS No.: 1306604-10-3
M. Wt: 283.75 g/mol
InChI Key: SBCVXVOZSHFRJE-UHFFFAOYSA-N
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Description

“2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one” is a chemical compound used in scientific research . Its diverse applications range from drug development to material synthesis.


Molecular Structure Analysis

The molecular formula of this compound is C14H18ClNO3 . It contains a pyrrolidine ring attached to a 3,4-dimethoxyphenyl group and a 2-chloroethanone group .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 427.1±45.0 °C and its predicted density is 1.209±0.06 g/cm3 . The compound has a molecular weight of 283.75 .

Scientific Research Applications

Electrooptic Film Fabrication

The research by Facchetti et al. (2006) in "Journal of the American Chemical Society" explored dibranched, heterocyclic "push-pull" chromophores for the development of electrooptic films. These films show promise due to their significant optical and electrooptic responses, which are influenced by chromophore molecular architecture and film growth method. This study highlights the potential of using complex molecular structures, like 2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one, in advanced material applications (Facchetti et al., 2006).

Synthesis and Molecular Structure

Percino et al. (2006) in the "Journal of Chemical Crystallography" described the synthesis and crystal structure determination of related compounds, emphasizing the significance of these structures in the field of molecular chemistry. This work contributes to understanding the physicochemical properties of similar compounds, which could be relevant for further research and applications in material science and chemistry (Percino et al., 2006).

Safety and Hazards

This compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . This means it can be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-18-12-6-5-10(8-13(12)19-2)11-4-3-7-16(11)14(17)9-15/h5-6,8,11H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCVXVOZSHFRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2C(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306604-10-3
Record name 2-chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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